4-amino-N-cyclohexyl-3-methylbenzamide

Description

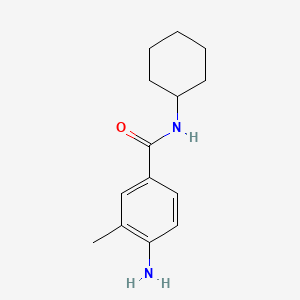

4-Amino-N-cyclohexyl-3-methylbenzamide is a benzamide derivative with the molecular formula C₁₄H₂₀N₂O and a molecular weight of 232.33 g/mol. Its structure features an amino group at the para position of the benzene ring, a methyl group at the meta position relative to the amide linkage, and a cyclohexyl substituent on the amide nitrogen (). The SMILES notation (CC1=C(C=CC(=C1)C(=O)NC2CCCCC2)N) and InChIKey (SBGJPNBLQXCNHV-UHFFFAOYSA-N) confirm the spatial arrangement of these groups. Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (155.7 Ų) and [M-H]⁻ (160.7 Ų), suggest moderate molecular size and polarity, which may influence chromatographic behavior ().

Properties

IUPAC Name |

4-amino-N-cyclohexyl-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-9-11(7-8-13(10)15)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGJPNBLQXCNHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclohexyl-3-methylbenzamide typically involves the reaction of 4-amino-3-methylbenzoic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-amino-N-cyclohexyl-3-methylbenzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclohexyl-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are typically employed.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated benzamides.

Scientific Research Applications

4-amino-N-cyclohexyl-3-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclohexyl-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzamide Derivatives

The following table highlights key structural and physicochemical differences between 4-amino-N-cyclohexyl-3-methylbenzamide and analogous compounds:

Key Observations:

Positional Isomerism: The amino group’s position (C3 vs. C4) significantly alters electronic distribution and steric effects. For example, 3-amino-N-cyclohexylbenzamide lacks the methyl group at C3, reducing steric hindrance compared to the target compound ().

Methoxy and benzyloxy groups (e.g., in and ) enhance electron-donating effects, which may influence reactivity in electrophilic substitution reactions.

Collision Cross-Section (CCS) : The target compound’s CCS values (~155–166 Ų) suggest a compact but moderately polar structure, likely due to the cyclohexyl group’s hydrophobic nature (). Comparable data for other analogs are unavailable, limiting direct comparisons.

Biological Activity

4-amino-N-cyclohexyl-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The chemical structure of 4-amino-N-cyclohexyl-3-methylbenzamide can be represented as follows:

- Molecular Formula : C14H20N2O

- Molecular Weight : 232.33 g/mol

This compound contains an amino group, a cyclohexyl group, and a methyl group attached to a benzamide structure, which contributes to its unique biological properties.

The biological activity of 4-amino-N-cyclohexyl-3-methylbenzamide is primarily attributed to its interaction with specific molecular targets. The amino group facilitates binding to enzymes or receptors, potentially modulating their activity. The cyclohexyl moiety may enhance the compound's stability and bioavailability, which is crucial for therapeutic efficacy.

Biological Activity

Research indicates that 4-amino-N-cyclohexyl-3-methylbenzamide exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of benzamide have shown promise as inhibitors of specific cancer pathways .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are being explored in various models of inflammation and pain.

- Potential Toxicity : While the compound shows therapeutic promise, understanding its toxicity profile is essential for safe application in clinical settings. Toxicological studies are ongoing to evaluate the safety margins of this compound .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of 4-amino-N-cyclohexyl-3-methylbenzamide:

Table 1: Summary of Biological Activities

Discussion

The biological activity of 4-amino-N-cyclohexyl-3-methylbenzamide suggests potential applications in cancer therapy and inflammation management. The mechanism by which this compound exerts its effects involves complex interactions with cellular targets, leading to modulation of critical pathways involved in disease progression.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with 4-amino-N-cyclohexyl-3-methylbenzamide. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- Comprehensive toxicity assessments across various biological systems.

- Exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy while minimizing adverse effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.